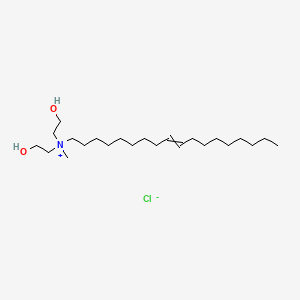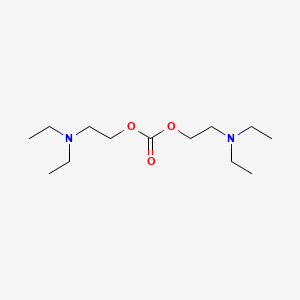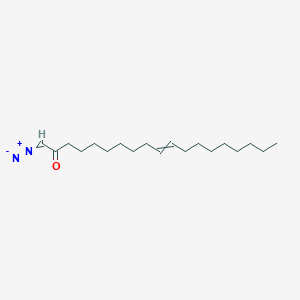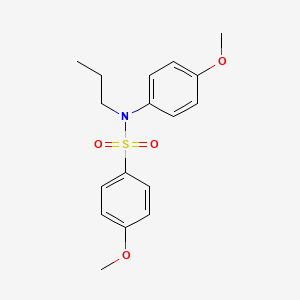
Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with butylthiol in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism where the butylthiol attacks the cyano group, leading to the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Substitution: Strong nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate involves its interaction with various molecular targets. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(methylsulfanyl)-2-cyanoprop-2-enoate
- Ethyl 3-(ethylsulfanyl)-2-cyanoprop-2-enoate
- Ethyl 3-(propylsulfanyl)-2-cyanoprop-2-enoate
Uniqueness
Ethyl 3-(butylsulfanyl)-2-cyanoprop-2-enoate is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
90279-74-6 |
|---|---|
Molekularformel |
C10H15NO2S |
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
ethyl 3-butylsulfanyl-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H15NO2S/c1-3-5-6-14-8-9(7-11)10(12)13-4-2/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
YIODETMVRCZYBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC=C(C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


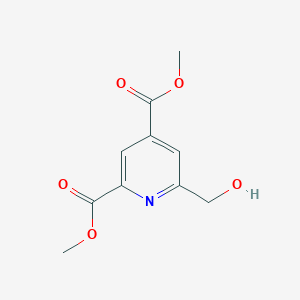



![3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid](/img/structure/B14352986.png)
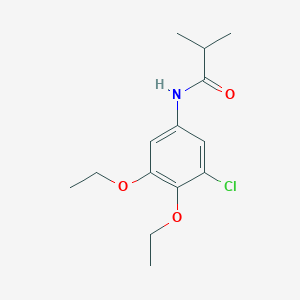
![N~1~-(6-Fluorohexyl)-N~2~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14352991.png)

